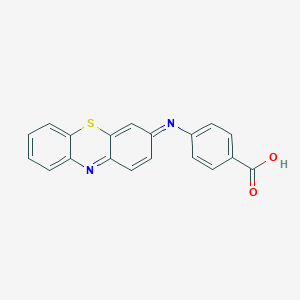

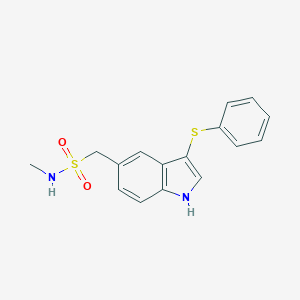

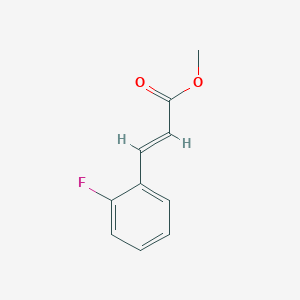

![molecular formula C12H22O3 B170342 Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- CAS No. 18934-00-4](/img/structure/B170342.png)

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl-

Descripción general

Descripción

“Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” is a chemical compound with the molecular formula C12H22O3 . It is a colorless or light yellow transparent liquid . This compound is mainly used for the synthesis of UV polymerization, coatings, and resins . It can be used in UV inks, coatings, and UV adhesives .

Synthesis Analysis

The synthesis of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” involves a scale-up process in melt without using solvents . A series of different functional epoxy monomers are employed as co-monomers for targeting specific end-use applications .Molecular Structure Analysis

The molecular structure of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” includes a total of 51 bonds. There are 21 non-H bonds, 11 rotatable bonds, 2 four-membered rings, 4 aliphatic ethers, and 2 Oxetanes .Chemical Reactions Analysis

This compound is identified for kick-started cationic polymerization with an aim to have a transformative impact on the radiation curing industry . It has been discovered that the use of certain highly substituted epoxides such as limonene dioxide (LDO) in oxetane systems led to faster rate of initiation, thereby significantly lowering the induction time (also referred to as “kick-start effect”), and increasing the overall polymerization kinetics of oxetanes .Physical And Chemical Properties Analysis

The physical and chemical properties of “Oxetane, 3,3’-[oxybis(methylene)]bis[3-ethyl-” include a boiling point of 275℃, a density of 0.992, and a flash point of 91℃ . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .Aplicaciones Científicas De Investigación

1. Photoinitiated Cationic Polymerization

- Summary of Application: This compound is used in photoinitiated cationic polymerization, a process that has transformative impacts on the radiation curing industry . It’s potentially one of the most inexpensive, highly reactive multifunctional oxetane monomers that can be cross-linked by UV and electron beams .

- Methods of Application: The scale-up synthesis of this monomer in melt without using solvents was accomplished. Different functional epoxy monomers were employed as co-monomers for targeting specific end-use applications .

- Results or Outcomes: A fundamental understanding of structure-processing-property relationship was established to evaluate the effect of different co-monomer compositions on the viscosity, conversion, network formation, and thermo-mechanical properties .

2. Synthesis of Polymers

- Summary of Application: This compound has been used as a monomer for the synthesis of polymers with unique properties, such as low shrinkage and high refractive index.

3. UV Polymerization, Coatings, and Resins

Safety And Hazards

Propiedades

IUPAC Name |

3-ethyl-3-[(3-ethyloxetan-3-yl)methoxymethyl]oxetane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-3-11(5-13-6-11)9-15-10-12(4-2)7-14-8-12/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYWFRSQRHGKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(COC1)COCC2(COC2)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9075402 | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Product Name |

Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

CAS RN |

142675-43-2, 18934-00-4 | |

| Record name | OXT 221 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142675-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(3-ethyl-3-oxetanylmethyl) ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18934-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxetane, 3,3'-(oxybis(methylene))bis(3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018934004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxetane, 3,3'-[oxybis(methylene)]bis[3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9075402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(oxydimethanediyl)bis(3-ethyloxetane) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

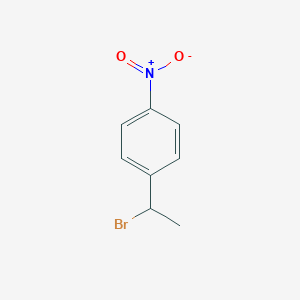

![(2S)-2-Acetyloxy-2-phenylacetic acid;diphenyl-[(2S)-pyrrolidin-2-yl]methanol](/img/structure/B170286.png)